5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O3. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives.
Scientific Research Applications
5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
5-Methyl-3-ethyl-1-benzofuran-2-carboxylic acid: A positional isomer with similar properties.
3-Methyl-5-ethyl-1-benzofuran-2-carboxylic acid: Another isomer with slight structural differences.
Uniqueness: 5-Ethyl-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the benzofuran ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-4-5-10-9(6-8)7(2)11(15-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNDZAPCHHTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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